molecular formula C13H26N2O4S B2710008 4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium CAS No. 83623-32-9

4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium

Cat. No. B2710008
CAS RN: 83623-32-9
M. Wt: 306.42
InChI Key: YVECQSLRWYXZTR-UHFFFAOYSA-N
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Description

4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium (4-SBMPDA) is a quaternary ammonium salt with a wide range of uses in the scientific and industrial fields. It is a cationic surfactant, which has both hydrophilic and hydrophobic properties. It is commonly used as a surfactant in a variety of applications, such as emulsifiers, dispersants, and antifoaming agents. It is also used in the synthesis of polymers, as a catalyst in organic synthesis, and as a corrosion inhibitor. 4-SBMPDA has a wide range of applications in the scientific and industrial fields due to its unique properties.

Scientific Research Applications

Thermoresponsive Behavior of Zwitterionic Polymers

Viet Hildebrand et al. (2016) explored the solubility and thermoresponsive behavior of zwitterionic polymers derived from monomers closely related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium." They synthesized and polymerized monomers to investigate their phase separation in water and aqueous salt solutions. The study found that these polyzwitterions exhibit thermoresponsive behavior, showing phase separation at low temperatures and upper critical solution temperatures (UCST). Interestingly, the cloud points of these polymers can be modulated by the addition of salts, highlighting their potential for applications where temperature-sensitive solubility is desired (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Metal Ion Retention and Water Insolubility

B. Rivas and S. Villegas (2005) synthesized crosslinked polymers incorporating "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for studying their metal ion retention capabilities. These polymers showed exceptional insolubility in water, which is a desirable property for applications requiring robustness in aqueous environments. Their research particularly highlighted the polymer’s efficiency in retaining metal ions like Hg(II), showcasing its potential in metal recovery and water purification technologies (Rivas & Villegas, 2005).

Enhancing Antifouling Properties of Ultrafiltration Membranes

Haijun Yu et al. (2009) focused on grafting a zwitterionic molecule related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" onto polysulfone ultrafiltration membranes to enhance their antifouling properties. This modification significantly improved the hydrophilicity of the membranes, leading to better performance in water filtration applications. The study underscores the importance of such modifications in developing more efficient and fouling-resistant water purification systems (Yu et al., 2009).

Synthetic Polymer Coatings for Stem Cell Growth

L. Villa-Diaz et al. (2010) reported on the use of a synthetic polymer coating based on "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for supporting the long-term growth of human embryonic stem cells. This fully defined coating promotes stem cell growth in various culture media, including defined ones, making it a crucial advancement for stem cell research and therapeutic applications (Villa-Diaz et al., 2010).

properties

IUPAC Name

4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECQSLRWYXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium

CAS RN

83623-32-9
Record name 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 380 ml of acetonitrile were dissolved 130 g (0.764 mol) of N-[3-(dimethylamino)propyl]methacrylamide, 104 g of butanesultone and 234 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidinoxy and the solution was heated at 70° C. for 6 hours. After allowing to cooling, to the reaction mixture were added 1,350 ml of acetone and 150 ml of methanol and the mixture was stirred at room temperature for one hour. The crystals deposited were collected by filtration and thoroughly washed with acetone to obtain 200.0 g (yield: 85%) of 4-sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two

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